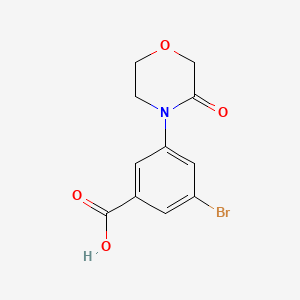
3-Bromo-5-(3-oxomorpholin-4-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(3-oxomorpholin-4-yl)benzoic acid: is an organic compound with the molecular formula C11H10BrNO4 It is a derivative of benzoic acid, featuring a bromine atom at the 3-position and a morpholinone ring at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(3-oxomorpholin-4-yl)benzoic acid typically involves the following steps:
Morpholinone Formation: The morpholinone ring can be introduced via a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and cyclization reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholinone ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the morpholinone ring, potentially converting it to a hydroxyl group.
Substitution: The bromine atom in the benzoic acid ring can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic aromatic substitution can be facilitated by using strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Oxidized derivatives of the morpholinone ring.
Reduction: Hydroxylated derivatives of the morpholinone ring.
Substitution: Various substituted benzoic acid derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Its structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-(3-oxomorpholin-4-yl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the morpholinone ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target.
Comparación Con Compuestos Similares
3-Bromo-5-iodobenzoic acid: Similar in structure but with an iodine atom instead of the morpholinone ring.
3-(3-oxomorpholin-4-yl)benzoic acid: Lacks the bromine atom but retains the morpholinone ring.
Uniqueness: 3-Bromo-5-(3-oxomorpholin-4-yl)benzoic acid is unique due to the combination of the bromine atom and the morpholinone ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
2138403-61-7 |
|---|---|
Fórmula molecular |
C11H10BrNO4 |
Peso molecular |
300.10 g/mol |
Nombre IUPAC |
3-bromo-5-(3-oxomorpholin-4-yl)benzoic acid |
InChI |
InChI=1S/C11H10BrNO4/c12-8-3-7(11(15)16)4-9(5-8)13-1-2-17-6-10(13)14/h3-5H,1-2,6H2,(H,15,16) |
Clave InChI |
JMPXWWRGZFPHQV-UHFFFAOYSA-N |
SMILES canónico |
C1COCC(=O)N1C2=CC(=CC(=C2)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{4-[(1,3-dioxaindan-5-yl)methyl]piperazine-1-carbonyl}phenyl)-2,5-dichlorothiophene-3-sulfonamide](/img/structure/B13626535.png)
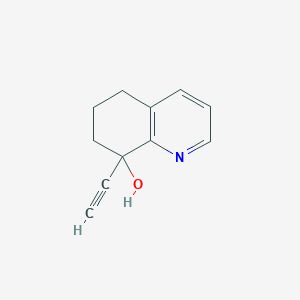
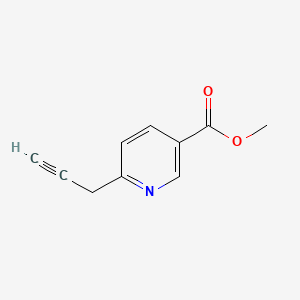

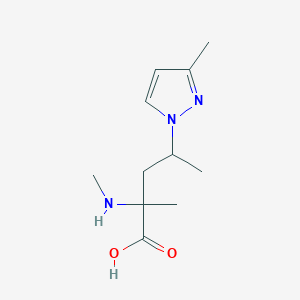
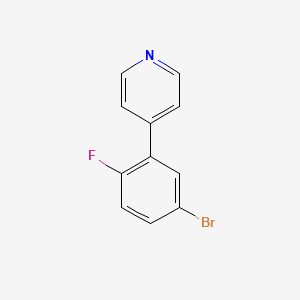

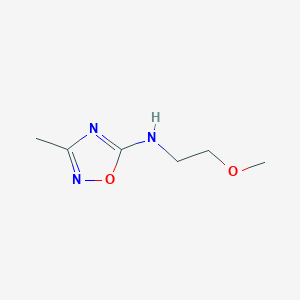
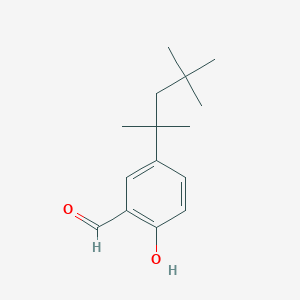
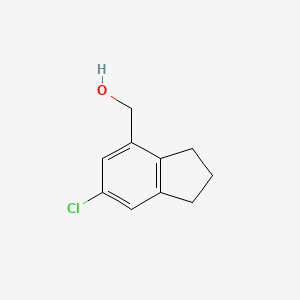
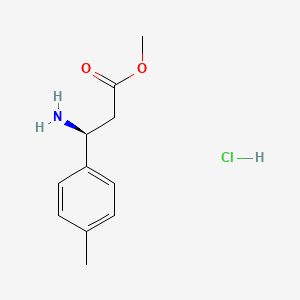

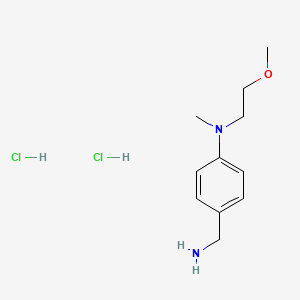
![6-[(Tert-butoxy)carbonyl]-3-oxa-6-azabicyclo[3.1.1]heptane-1-carboxylicacid](/img/structure/B13626611.png)
